molecular formula C11H11BrN2OS B2457419 2-(3-Bromophenyl)sulfanyl-N-(1-cyanoethyl)acetamide CAS No. 1465397-39-0

2-(3-Bromophenyl)sulfanyl-N-(1-cyanoethyl)acetamide

Cat. No. B2457419
CAS RN: 1465397-39-0
M. Wt: 299.19
InChI Key: BVSQZOXDMPTITG-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)sulfanyl-N-(1-cyanoethyl)acetamide, also known as BSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BSA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 318.27 g/mol.

Scientific Research Applications

Synthesis and Biological Activities

Synthetic Utility and Antimicrobial Evaluation

Research has highlighted the synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties, suitable as antimicrobial agents, through reactions involving cyanoacetamide derivatives. The versatility of these reactions allows for the production of a range of derivatives, including thiazole, pyridone, pyrazole, and chromene derivatives, which have shown promising antimicrobial properties (Darwish et al., 2014).

Synthetic Applications

The compound "2-Phenylthio-3-bromopropene" has been identified as a valuable synthon for various synthetic applications, demonstrating the potential for creating complex molecules through simple rearrangements. Its utility as an annulating agent and in synthesizing other useful synthons further underscores its importance in chemical synthesis (Chen et al., 2006).

Chemical Modifications and Derivatives

Diverse Derivative Synthesis

The synthesis of novel 1,2,3,4-Tetrahydrocarbazole derivatives from "2-Cyano-N-(tetrahydrocarbazole)acetamide" illustrates the compound's flexibility in chemical modifications. These derivatives, especially those involving thiocarbamoyl and thiazolone structures, highlight the compound's potential in creating molecules of biological interest (Fadda et al., 2010).

properties

IUPAC Name

2-(3-bromophenyl)sulfanyl-N-(1-cyanoethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2OS/c1-8(6-13)14-11(15)7-16-10-4-2-3-9(12)5-10/h2-5,8H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSQZOXDMPTITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)CSC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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